molecular formula C8H12ClNS B13157655 5-[2-(Chloromethyl)butyl]-1,3-thiazole

5-[2-(Chloromethyl)butyl]-1,3-thiazole

Cat. No.: B13157655
M. Wt: 189.71 g/mol
InChI Key: FSQRQTMOLAXXJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Chloromethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

5-[2-(Chloromethyl)butyl]-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with various biological molecules, leading to its diverse biological activities . For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

5-[2-(chloromethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3

InChI Key

FSQRQTMOLAXXJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=CS1)CCl

Origin of Product

United States

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